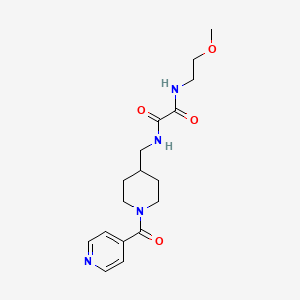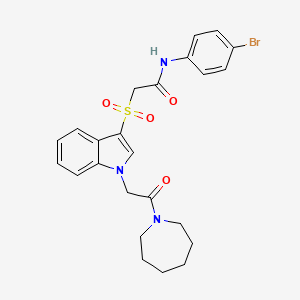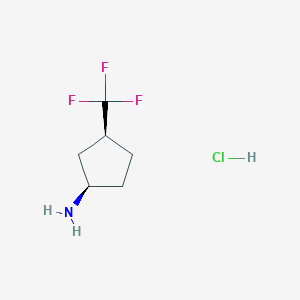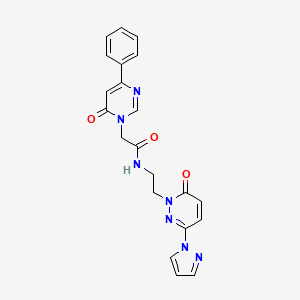
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((1-isonicotinoylpiperidin-4-yl)methyl)-N2-(2-methoxyethyl)oxalamide, also known as IMP-1088, is a small molecule inhibitor that has shown potential in treating a variety of viral infections.
科学的研究の応用
Metabolic Impact in Cancer
Research has shown that certain compounds affecting metabolic pathways can have a significant role in cancer progression and treatment. For example, Nicotinamide N-methyltransferase (NNMT) overexpression in various human cancers impacts the methylation potential of cancer cells by consuming methyl units from S-adenosyl methionine. This process creates a metabolic product, 1-methylnicotinamide, altering the epigenetic state of cancer cells, including hypomethylated histones and cancer-related proteins, alongside heightened expression of pro-tumorigenic gene products (Ulanovskaya, Zuhl, & Cravatt, 2013). This illustrates how metabolic enzymes' deregulation can lead to widespread changes in the methylation landscape of cancer cells, potentially offering a target for therapeutic intervention.
Pharmacokinetics and Drug-Drug Interactions
The pharmacokinetics and potential for drug-drug interactions of compounds are crucial in the development of therapeutic strategies. Studies involving compounds like N1-methylnicotinamide (1-NMN) explore its role as a biomarker to assess interactions involving organic cation transporters and multidrug and toxin extrusion protein transporters. Such research highlights the importance of understanding how compounds are metabolized and their interactions within the body, which is critical for safe and effective therapeutic use (Luo et al., 2018).
Antimicrobial and Antioxidant Potential
Compounds derived from similar structural frameworks have been studied for their antimicrobial and antioxidant potential. For example, novel oxime esters synthesized from specific core structures have shown promising in vitro antioxidant and antimicrobial activities. This suggests that manipulating the chemical structure of such compounds can lead to significant biological activity, offering potential therapeutic benefits in treating infections and oxidative stress-related conditions (Harini et al., 2014).
特性
IUPAC Name |
N-(2-methoxyethyl)-N'-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-25-11-8-19-15(22)16(23)20-12-13-4-9-21(10-5-13)17(24)14-2-6-18-7-3-14/h2-3,6-7,13H,4-5,8-12H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERDFNRVRRXCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxybenzyl)-1-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![2-[(4-Aminophenyl)methyl]-8-methyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2885340.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2885345.png)
![N-(4-methylthiazol-2-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2885346.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2885351.png)

![2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(4-methoxyphenyl)acetamide](/img/structure/B2885355.png)


![5-(2,4-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2885358.png)
![N-[2-[(1,1-Dimethyl-3-oxo-2-benzofuran-5-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2885360.png)